REACTION_CXSMILES
|
S(N1CCC[C@@H]1C(Cl)=O)(C1C=CC(C)=CC=1)(=O)=O.[C:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[N:27](C(=O)[C@H]3CCCN3S(C3C=CC(C)=CC=3)(=O)=O)[CH:26]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][CH:26]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Name
|
N-tosyl-D-prolyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1[C@@H](C(=O)Cl)CCC1
|
Name
|
3-phenyl-1-(N-tosyl-D-prolyl)indole
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CN(C2=CC=CC=C12)C([C@@H]1N(CCC1)S(=O)(=O)C1=CC=C(C)C=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 207.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |